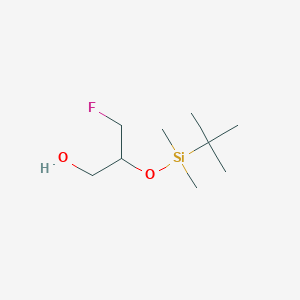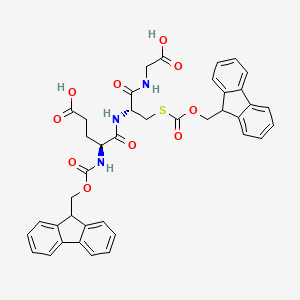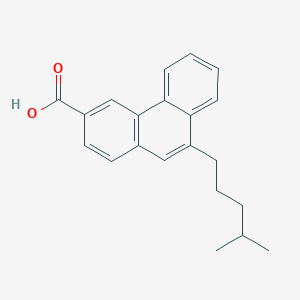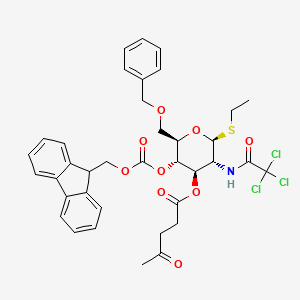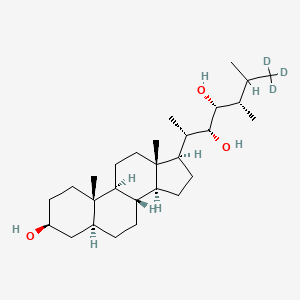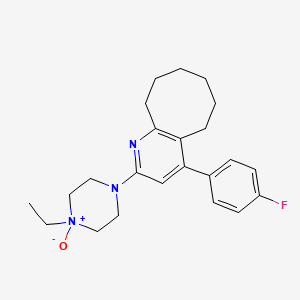
Blonanserin N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blonanserin N-Oxide is a metabolite of blonanserin, an atypical antipsychotic drug. Blonanserin is primarily used for the treatment of schizophrenia and functions as a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist . The N-oxide form of blonanserin is one of its primary metabolites, which is formed through the oxidation of the nitrogen atom in the piperazine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin N-Oxide typically involves the oxidation of blonanserin. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Blonanserin N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert this compound back to blonanserin.
Substitution: Substitution reactions can occur at the nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include further oxidized metabolites, reduced forms of blonanserin, and substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Blonanserin N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of blonanserin metabolism.
Biology: Investigated for its effects on neurotransmitter systems in the brain.
Medicine: Studied for its potential therapeutic effects and safety profile in comparison to blonanserin.
Industry: Used in the development of new antipsychotic drugs and in the study of drug metabolism.
Mécanisme D'action
Blonanserin N-Oxide exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia . The N-oxide form may have a different binding affinity and pharmacokinetic profile compared to the parent compound .
Comparaison Avec Des Composés Similaires
Blonanserin N-Oxide can be compared to other similar compounds such as:
Blonanserin: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Risperidone: Another atypical antipsychotic with a similar therapeutic profile but different side effects.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile and different metabolic pathways.
This compound is unique in its specific metabolic pathway and the formation of the N-oxide metabolite, which may contribute to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C23H30FN3O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 |
Clé InChI |
OTCKVXVFRUCJOH-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
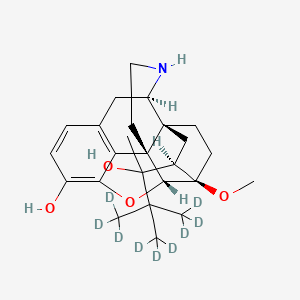
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
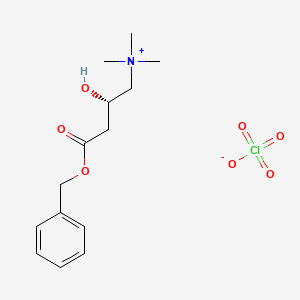
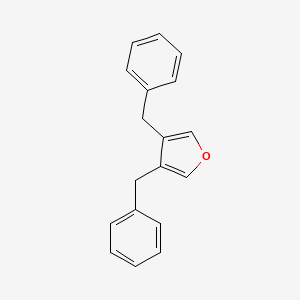
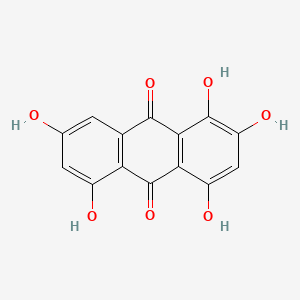
![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)

